molecular formula C16H20O3 B14742266 3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid CAS No. 5449-98-9

3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid

Cat. No.: B14742266
CAS No.: 5449-98-9
M. Wt: 260.33 g/mol
InChI Key: GNCCBBXFPCKCJY-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid is an organic compound characterized by a cyclohexene ring, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with phenylacetic acid under acidic conditions to form the intermediate compound, which is then subjected to hydroxylation to introduce the hydroxyl group. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the hydroxylation step may require oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohex-1-en-1-yl)propanoic acid
  • 3-(Cyclohex-1-en-1-yl)-3-hydroxypropanoic acid
  • 3-(Cyclohex-1-en-1-yl)-3-hydroxybutanoic acid

Uniqueness

3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of both a cyclohexene ring and a phenyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications .

Properties

CAS No.

5449-98-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-3-hydroxy-2-phenylbutanoic acid

InChI

InChI=1S/C16H20O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-10,14,19H,3,6-7,11H2,1H3,(H,17,18)

InChI Key

GNCCBBXFPCKCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCCC1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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